molecular formula C20H16O2 B14426482 11-(Hydroxymethyl)-6-methylchrysen-1-ol CAS No. 84249-63-8

11-(Hydroxymethyl)-6-methylchrysen-1-ol

Cat. No.: B14426482
CAS No.: 84249-63-8
M. Wt: 288.3 g/mol
InChI Key: YDNBDOWZBSUPOB-UHFFFAOYSA-N
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Description

11-(Hydroxymethyl)-6-methylchrysen-1-ol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by a chrysen backbone with a hydroxymethyl group at the 11th position and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Hydroxymethyl)-6-methylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound using formaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

11-(Hydroxymethyl)-6-methylchrysen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-(Hydroxymethyl)-6-methylchrysen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(Hydroxymethyl)-6-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Hydroxymethyl)-6-methylchrysen-1-ol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84249-63-8

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

11-(hydroxymethyl)-6-methylchrysen-1-ol

InChI

InChI=1S/C20H16O2/c1-12-9-18-15-7-4-8-19(22)17(15)10-13(11-21)20(18)16-6-3-2-5-14(12)16/h2-10,21-22H,11H2,1H3

InChI Key

YDNBDOWZBSUPOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)C(=CC4=C2C=CC=C4O)CO

Origin of Product

United States

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